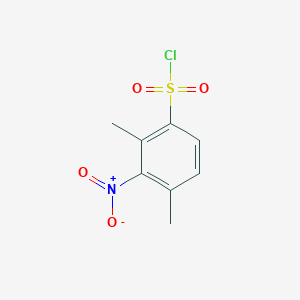

2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which also contains two methyl groups and a nitro group. This compound is used in various chemical reactions and has applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 2,4-dimethylbenzenesulfonyl chloride. The nitration process is carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring. The reaction is usually conducted under controlled temperature conditions to ensure the selective nitration of the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The industrial production also includes purification steps to remove any impurities and by-products formed during the reaction .

化学反応の分析

Types of Reactions

2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group and the electron-donating methyl groups.

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used in nucleophilic substitution reactions.

Major Products Formed

Electrophilic Aromatic Substitution: The major products are halogenated derivatives of this compound.

Nucleophilic Substitution: The major products are sulfonamide derivatives, which have various applications in medicinal chemistry and material science.

科学的研究の応用

Synthesis of Pharmaceuticals

2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride group allows for the introduction of sulfonamide functionalities, which are crucial for the activity of numerous drugs.

Case Study: Antimicrobial Agents

Research has shown that derivatives synthesized from this compound exhibit antimicrobial properties. For instance, compounds derived from this sulfonyl chloride have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising inhibitory effects .

Agrochemical Development

The compound is also utilized in the agrochemical industry for the development of herbicides and pesticides. Its ability to form stable bonds with various nucleophiles makes it suitable for synthesizing active ingredients that target specific pests or weeds.

Example: Herbicide Synthesis

In a study focused on creating new herbicides, researchers employed this compound as a starting material to create sulfonamide derivatives that exhibited herbicidal activity against common agricultural weeds .

Organic Synthesis

In organic synthesis, this compound is often used to introduce sulfonamide groups into aromatic systems. This transformation is essential for creating complex molecules with desired biological activities.

Synthetic Pathway Example

The reaction of this compound with amines leads to the formation of sulfonamide derivatives. This reaction pathway has been optimized to yield high purity products suitable for further biological testing .

作用機序

The mechanism of action of 2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide bonds. The nitro group on the benzene ring further enhances the electrophilicity of the compound, making it a versatile reagent in various chemical reactions .

類似化合物との比較

Similar Compounds

2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the methyl groups, making it less sterically hindered.

4-Nitrobenzenesulfonyl chloride: Similar but with the nitro group in a different position, affecting its reactivity and selectivity in reactions.

Uniqueness

2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group on the benzene ring. This combination of substituents provides a unique reactivity profile, making it a valuable reagent in organic synthesis .

生物活性

2,4-Dimethyl-3-nitrobenzene-1-sulfonyl chloride (CAS No. 170928-54-8) is a sulfonyl chloride derivative of nitrobenzene, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of chemicals known for their potential applications in pharmaceuticals, particularly as intermediates in the synthesis of biologically active molecules.

The chemical structure of this compound features a sulfonyl chloride group attached to a nitro-substituted aromatic ring. This configuration is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The sulfonyl chloride moiety can participate in nucleophilic substitution reactions, allowing it to modify proteins or other biomolecules, which may lead to alterations in their function.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Compounds related to sulfonyl chlorides have been shown to possess antimicrobial properties, potentially inhibiting bacterial growth through interference with essential cellular processes .

- Antiviral Properties : Some studies suggest that nitrobenzene derivatives can exhibit antiviral activity against viruses such as HIV-1 by disrupting viral replication mechanisms .

- Anticancer Potential : Nitro-substituted compounds are often explored for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways .

Case Studies

- Antiviral Activity : A study involving various benzenesulfonamide derivatives demonstrated that modifications on the benzene ring significantly affected their antiviral potency against HIV-1. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups, such as nitro groups, enhanced antiviral activity .

- Toxicological Assessment : Toxicological studies on related nitrobenzene compounds have shown that they can induce hemotoxicity and nephrotoxicity at high doses. For instance, long-term exposure studies revealed significant adverse effects on liver and kidney functions in animal models .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | EC50 (μM) | Remarks |

|---|---|---|---|

| 2,4-Dimethyl-3-nitrobenzene | Antimicrobial | TBD | Under investigation |

| Benzenesulfonamide Derivative A | Antiviral | 0.09 | Effective against HIV-1 |

| Nitro Compound B | Anticancer | 0.5 | Induces apoptosis in cancer cells |

Table 2: Toxicity Profile

| Compound Name | Toxicity Type | Dose (mg/kg) | Effect Observed |

|---|---|---|---|

| 2-Chloronitrobenzene | Hematotoxicity | 2500 | Increased reticulocyte counts |

| Nitro Compound C | Nephrotoxicity | 2000 | Reduced survival in rats |

特性

IUPAC Name |

2,4-dimethyl-3-nitrobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-5-3-4-7(15(9,13)14)6(2)8(5)10(11)12/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIBDPUZGPJXMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。